

# In-Depth Toxicological Guide: Methyl 2-hydroxy-4-methylpentanoate

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## Compound of Interest

Compound Name: Methyl 2-hydroxy-4-methylvalerate

Cat. No.: B1265614

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CAS Number: 40348-72-9 FEMA Number: 3706 JECFA Number: 590

## Executive Summary

Methyl 2-hydroxy-4-methylpentanoate is a flavoring agent used in the food industry. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Based on its low estimated daily intake, simple chemical structure, and predictable metabolic pathway, JECFA has concluded that this substance poses "no safety concern at current levels of intake when used as a flavouring agent"<sup>[1]</sup>. This guide provides a comprehensive overview of the available toxicological data, the basis for the safety evaluation, and the predicted metabolic fate of Methyl 2-hydroxy-4-methylpentanoate.

## Toxicological Data Summary

The safety assessment of Methyl 2-hydroxy-4-methylpentanoate, due to its use as a flavoring agent at very low concentrations, primarily relies on the Threshold of Toxicological Concern (TTC) principle. This approach is used for substances with low exposure levels, where extensive substance-specific toxicity data may be limited. The substance is categorized into a structural class to determine the acceptable level of exposure. A safety evaluation by the Japan Flavour and Fragrance Materials Association for a group of flavouring substances, including the structurally similar ethyl 2-hydroxy-4-methylpentanoate, noted a lack of published genotoxicity

studies but concluded no safety concerns at current intake levels based on their low estimated daily intakes being below the TTC for their structural class[2].

The following tables summarize the key toxicological endpoints. It is important to note that detailed quantitative data from specific studies on Methyl 2-hydroxy-4-methylpentanoate are not readily available in the public domain. The information presented is based on the conclusions of regulatory bodies like JECFA, which have reviewed the available data.

**Table 1: Acute Toxicity Data**

Species	Route	Endpoint	Value	Reference
Data Not Available	Oral	LD50	Data Not Available	JECFA Evaluation
Data Not Available	Dermal	LD50	Data Not Available	JECFA Evaluation
Data Not Available	Inhalation	LC50	Data Not Available	JECFA Evaluation

**Table 2: Genotoxicity Data**

Assay	System	Concentration/ Dose	Result	Reference
Ames Test	S. typhimurium	Data Not Available	Predicted Non-mutagenic	JECFA Evaluation
In vitro Chromosome Aberration	Mammalian Cells	Data Not Available	Predicted Non-clastogenic	JECFA Evaluation
In vivo Micronucleus	Rodent	Data Not Available	Predicted Non-genotoxic	JECFA Evaluation

**Table 3: Repeated-Dose Toxicity Data**

Species	Route	Duration	NOAEL/NO EL	Key Findings	Reference
Data Not Available	Oral	Subacute (28-day)	Data Not Available	No adverse effects expected at current intake levels.	JECFA Evaluation
Data Not Available	Oral	Subchronic (90-day)	Data Not Available	No adverse effects expected at current intake levels.	JECFA Evaluation

**Table 4: Reproductive and Developmental Toxicity Data**

Species	Route	Study Type	NOAEL/NO EL	Key Findings	Reference
Data Not Available	Oral	Fertility & Early Embryonic Development	Data Not Available	No adverse effects expected at current intake levels.	JECFA Evaluation
Data Not Available	Oral	Embryo-fetal Development	Data Not Available	No adverse effects expected at current intake levels.	JECFA Evaluation

**Table 5: Carcinogenicity Data**

Species	Route	Duration	Result	Reference
Data Not Available	Oral	Long-term	Not Predicted to be Carcinogenic	JECFA Evaluation

## Experimental Protocols

Detailed experimental protocols for toxicological studies specific to Methyl 2-hydroxy-4-methylpentanoate are not publicly available. The safety evaluation by JECFA relies on a weight-of-evidence approach, including structural alerts, metabolism data, and intake levels. Standard toxicological studies, when conducted, would typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Methodologies for Key Experiments:

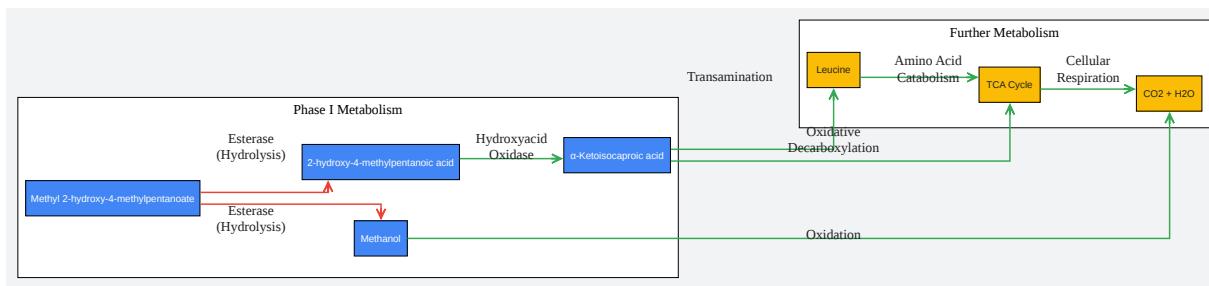
- Acute Oral Toxicity (as per OECD TG 420, 423, or 425): This study would involve the administration of a single high dose of the substance to rodents (usually rats or mice) via oral gavage. The animals would be observed for signs of toxicity and mortality over a 14-day period. The LD50 (the dose lethal to 50% of the animals) would be calculated.
- Bacterial Reverse Mutation Test (Ames Test, as per OECD TG 471): This in vitro assay would expose several strains of *Salmonella typhimurium* and *Escherichia coli* with and without metabolic activation to the test substance. An increase in the number of revertant colonies would indicate mutagenic potential.
- In Vitro Mammalian Chromosomal Aberration Test (as per OECD TG 473): Cultured mammalian cells would be exposed to the test substance with and without metabolic activation. The cells would then be examined for structural chromosomal aberrations.
- Subchronic Oral Toxicity Study (90-day, as per OECD TG 408): Rodents would be administered the test substance daily via their diet or by gavage for 90 days. The study would assess a wide range of toxicological endpoints, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology. The No-Observed-Adverse-Effect Level (NOAEL) would be determined.
- Reproductive and Developmental Toxicity Screening Test (as per OECD TG 421 or 422): This study would involve dosing male and female rodents before and during mating, and for females, throughout gestation and lactation. It would provide information on fertility, pregnancy, maternal and fetal toxicity, and offspring viability and growth.

# Signaling Pathways and Metabolism

The primary basis for the safety conclusion for Methyl 2-hydroxy-4-methylpentanoate is its predictable metabolic pathway, which leads to innocuous, endogenous substances. As an  $\alpha$ -hydroxy ester, it is anticipated to undergo hydrolysis followed by oxidation.

## Predicted Metabolic Pathway of Methyl 2-hydroxy-4-methylpentanoate

The following diagram illustrates the predicted metabolic fate of Methyl 2-hydroxy-4-methylpentanoate in the body.



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Predicted metabolic pathway of Methyl 2-hydroxy-4-methylpentanoate.

Description of the Metabolic Pathway:

- Hydrolysis: The initial and most significant metabolic step is the rapid hydrolysis of the ester bond by non-specific esterases, which are abundant in the body. This reaction yields 2-hydroxy-4-methylpentanoic acid (also known as  $\alpha$ -hydroxyisocaproic acid) and methanol.

- Oxidation: The resulting 2-hydroxy-4-methylpentanoic acid is then oxidized to its corresponding  $\alpha$ -keto acid,  $\alpha$ -ketoisocaproic acid.
- Further Metabolism:  $\alpha$ -Ketoisocaproic acid is an endogenous substance and a key intermediate in the metabolism of the essential amino acid leucine. It can be further metabolized through several pathways, including transamination to form leucine or oxidative decarboxylation to enter the Krebs (TCA) cycle for energy production. Methanol is oxidized to carbon dioxide and water.

This metabolic pathway detoxifies the compound by converting it into substances that are either natural components of the body or are readily eliminated.

## Conclusion

The available information, primarily from the safety evaluations conducted by JECFA, indicates that Methyl 2-hydroxy-4-methylpentanoate does not pose a safety concern at the current levels of intake when used as a flavoring agent. This conclusion is based on its low exposure, simple chemical structure, and its metabolism to innocuous endogenous compounds. While specific quantitative toxicological data are not widely available in the public literature, the application of the Threshold of Toxicological Concern principle provides a scientifically robust basis for its safety assessment in its intended application. Further research into the specific toxicological profile of this compound could provide a more detailed understanding but is not deemed necessary by regulatory bodies for its current use.

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## References

- 1. Methyl 2-hydroxy-4-methylpentanoate | C7H14O3 | CID 62908 - PubChem  
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- 2. researchgate.net [researchgate.net]

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